8-Methoxy-5-(chloromethyl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-5-(chloromethyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of 8-Methoxy-5-(chloromethyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and chloromethylating agents.
Reaction Conditions: The chloromethylation of 8-methoxycoumarin is carried out under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
8-Methoxy-5-(chloromethyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-5-(chloromethyl)coumarin has a wide range of scientific research applications:
Fluorescent Labeling: Due to its strong fluorescence, it is used in labeling biomolecules for imaging and detection purposes.
Metal Ion Detection: The compound can be used as a chemosensor for detecting metal ions in biological and environmental samples.
Biological Studies: It is employed in studying enzyme activities and protein interactions due to its ability to form stable conjugates with biomolecules.
Medical Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 8-Methoxy-5-(chloromethyl)coumarin involves its interaction with molecular targets through its functional groups:
Fluorescence Mechanism: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and imaging applications.
Molecular Interactions: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the labeling and detection of specific targets.
Pathways Involved: The compound’s interactions with metal ions and proteins can modulate biochemical pathways, making it useful in studying cellular processes.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-5-(chloromethyl)coumarin can be compared with other coumarin derivatives:
Eigenschaften
Molekularformel |
C11H9ClO3 |
---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XERKCXVTIMXGMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.